

Z-VAD-FMK: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FMK 9a

Cat. No.: B15605212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Z-VAD-FMK (Benzoyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a cornerstone tool in apoptosis research. This document details its synonyms and alternative names, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.

Z-VAD-FMK: Synonyms and Alternative Names

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study caspase-dependent apoptosis.^{[1][2]} Its peptide sequence (Val-Ala-Asp) is recognized by the catalytic site of caspases, and the fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine, leading to irreversible inhibition.^[3] The N-terminus is protected by a benzoyloxycarbonyl (Z) group, enhancing its stability and cell permeability.^{[4][5]}

It is known by a variety of names in literature and commercial products:

- Full Chemical Name: Benzoyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone^{[1][6]}
- IUPAC Name: methyl (3S)-5-fluoro-3-[(2S)-2-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate^[7]
- Common Synonyms and Catalog Names:
 - Z-VAD(OMe)-FMK^{[3][8]}

- Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[4][9]
- Caspase Inhibitor I[7]
- Pan-Caspase Inhibitor[8][10]
- Z-Val-Ala-Asp(OMe)-fluoromethylketone[8]
- Z-Val-Ala-Asp fluoromethyl ketone[8]
- ZVAD-FMK[7]
- Ac-ZVAD-FMK[7]
- Caspase Inhibitor VI[11][12]

Quantitative Data

The efficacy and stability of Z-VAD-FMK are critical for experimental design. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of Z-VAD-FMK Against Various Proteases

Protease Target	Protease Class	IC50 (nM)	Notes
Caspase-1	Cysteine Protease	0.5 - 20	Potent inhibitor of inflammatory and apoptotic caspases. [9]
Caspase-3	Cysteine Protease	0.2 - 10	IC50 values can vary based on assay conditions. [9]
Caspase-7	Cysteine Protease	0.8 - 15	Broad-spectrum activity against executioner caspases. [9]
Caspase-8	Cysteine Protease	0.4 - 12	Effective inhibitor of initiator caspases. [9]
Caspase-9	Cysteine Protease	0.3 - 18	Inhibits the intrinsic apoptosis pathway. [9]
Cathepsin B	Cysteine Protease	~1,500	Off-target inhibition at higher concentrations. [9]
Calpain	Cysteine Protease	>10,000	Weak inhibitor of calpains. [9]
NGLY1 Amidohydrolase	Amidohydrolase	~4,400 - 5,500	Can induce autophagy through off-target effects. [9]

Table 2: Recommended Working Concentrations for Apoptosis Inhibition in Cell Culture

Cell Line	Assay Type	Concentration (µM)	Incubation Time	Reference
Jurkat	Apoptosis Assay	20	Concurrent with stimulus	[2][7]
Jurkat	Cell Viability Assay	100-200	24h	[7]
THP.1	Apoptosis Assay	10	-	[7][11]
Molt-3	Apoptosis Assay	50	2h	[7]
HL60	Apoptosis Assay	50	-	[7][11]
Human Granulosa Cells	Etoposide-induced apoptosis	50	48h	[13]
Human Neutrophils	TNF α -induced apoptosis	1-30	-	[11]

Table 3: Physicochemical and Storage Properties

Property	Value
Molecular Formula	C ₂₂ H ₃₀ FN ₃ O ₇
Molecular Weight	467.5 g/mol
Appearance	Lyophilized powder or translucent film
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM)[5]
Storage (Lyophilized)	-20°C for up to 3 years, under desiccating conditions[4]
Storage (in DMSO)	-20°C for up to 6 months; aliquot to avoid freeze-thaw cycles[4][14]
Stability in Culture	Short half-life (approx. 4 hours reported in one model); replenish for long-term experiments[4][15]

Experimental Protocols

Western Blot Analysis of Cleaved Caspase-3 and PARP

This protocol details the detection of apoptosis markers after Z-VAD-FMK treatment.

Methodology:

- Cell Treatment:
 - Seed cells and allow them to adhere overnight.
 - Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 μ M) for 1-2 hours.[3][6] Include a vehicle control (DMSO).
 - Induce apoptosis with a chosen stimulus (e.g., staurosporine, etoposide, TNF- α) and incubate for the desired period (e.g., 4-24 hours).[3]
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[3][6]
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 \times g for 15 minutes at 4°C.[3][6]
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-50 μ g of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins on a 12-15% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

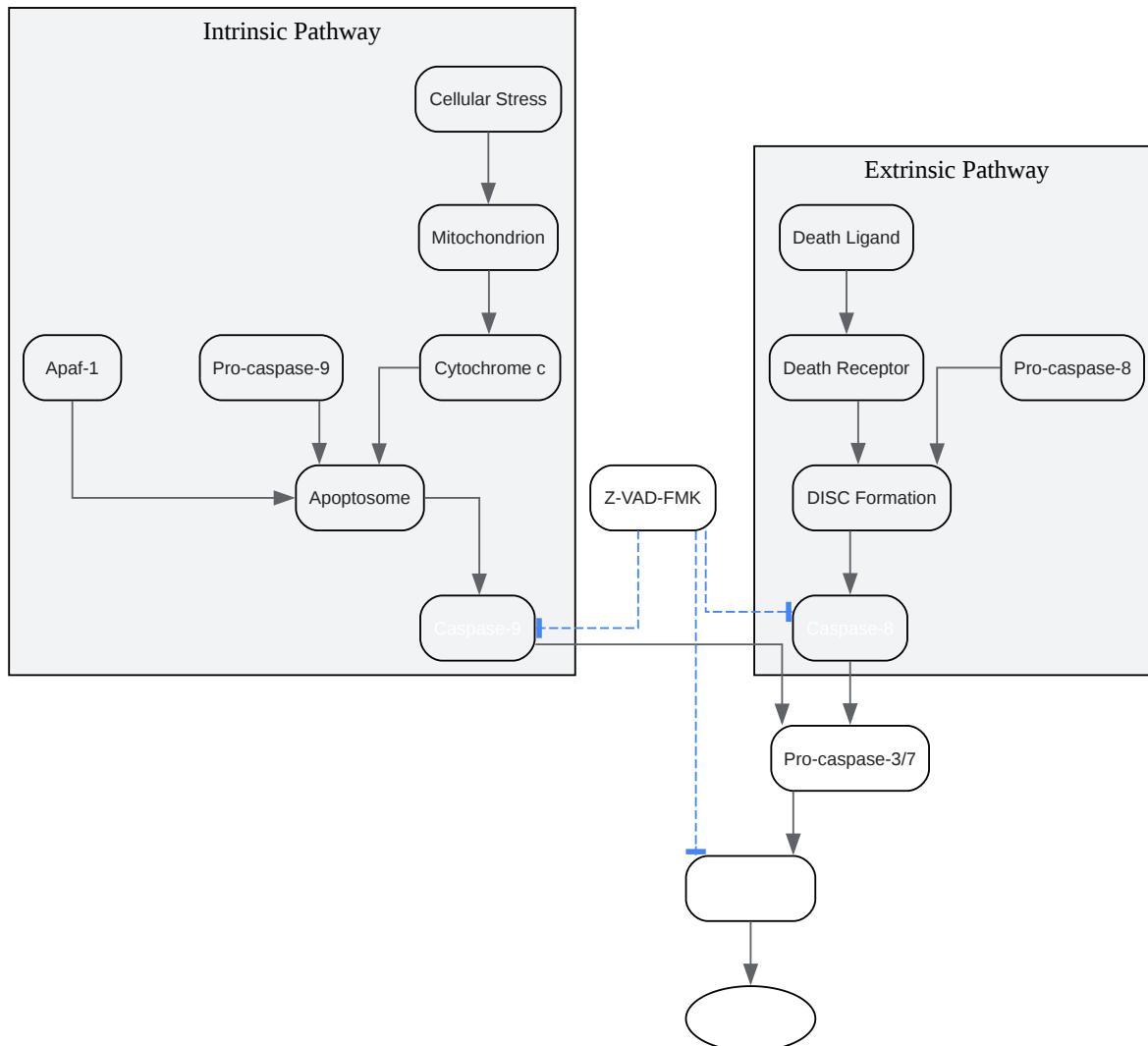
- Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and/or cleaved PARP.[3][8]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
- Wash the membrane three times with TBST.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][8]

Fluorometric Caspase-3/7 Activity Assay

This protocol measures caspase activity in cell lysates.

Methodology:

- Prepare Cell Lysates:
 - Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol (Section 3.1, step 2).
- Caspase Activity Measurement:
 - In a 96-well black microplate, add 20-50 µg of protein from each lysate per well.
 - Adjust the volume with a protease assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[8]
 - For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 µM and incubate for 10 minutes at 37°C.[8]
 - Initiate the reaction by adding a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 µM.[8]
 - Incubate the plate at 37°C, protected from light.

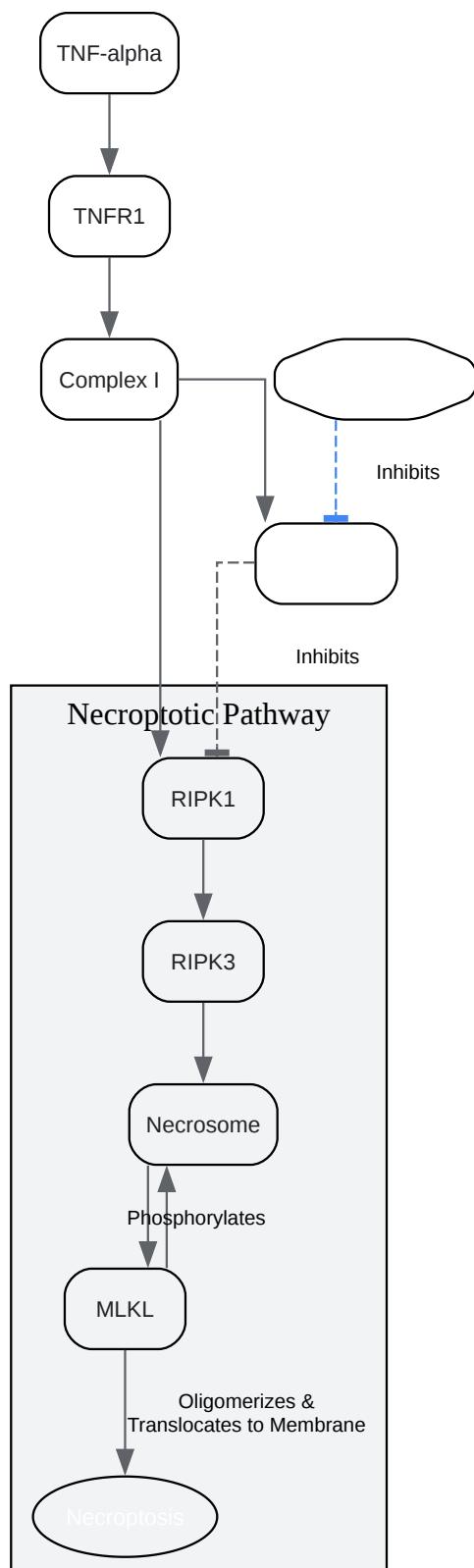

- Measure fluorescence kinetically (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[8]
- Calculate the rate of caspase activity from the linear portion of the fluorescence curve.

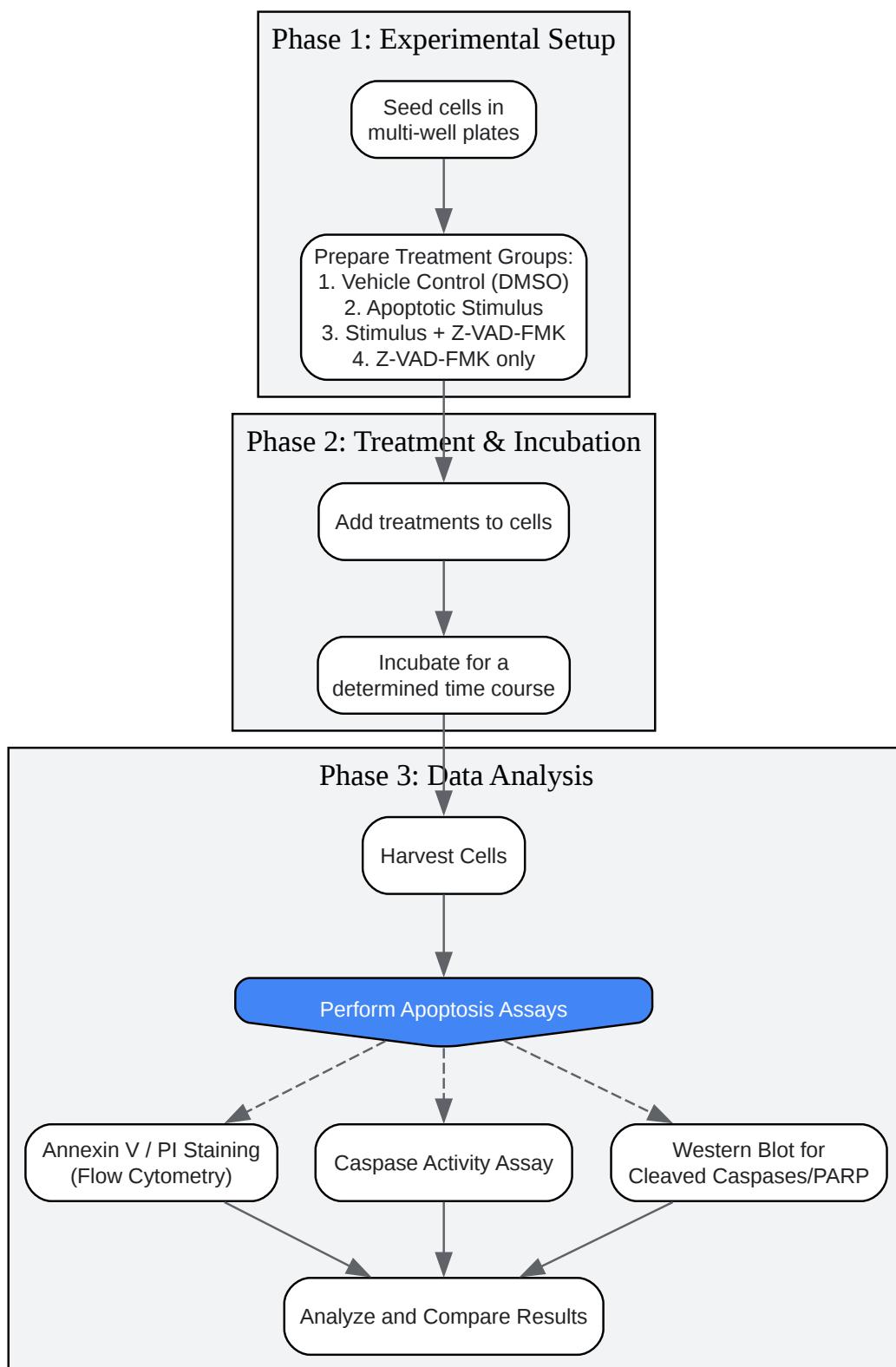
Signaling Pathways and Experimental Workflows

Z-VAD-FMK is a valuable tool for dissecting caspase-dependent signaling pathways.

Inhibition of Apoptotic Pathways

Z-VAD-FMK blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways by inhibiting initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7).




[Click to download full resolution via product page](#)

Z-VAD-FMK inhibits initiator and executioner caspases.

Off-Target Effect: Induction of Necroptosis

In some cell types, inhibiting caspase-8 with Z-VAD-FMK can trigger an alternative programmed cell death pathway called necroptosis, which is mediated by RIPK1, RIPK3, and MLKL.[\[16\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. invitrogen.com [invitrogen.com]
- 15. benchchem.com [benchchem.com]
- 16. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-VAD-FMK: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15605212#z-vad-fmk-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com